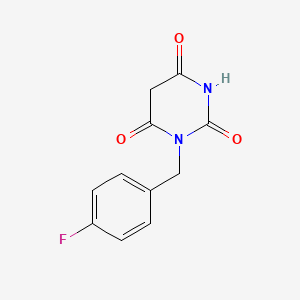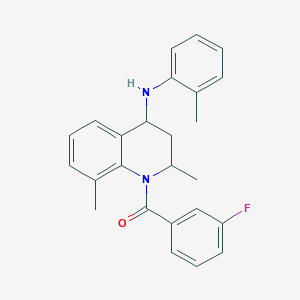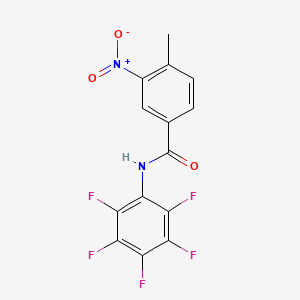
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FBP is a pyrimidine derivative, which is a class of compounds that has been extensively studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of certain viruses. In cancer cells, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis by activating the caspase pathway, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of certain viruses. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has anticancer and anti-inflammatory activity, which makes it a potential candidate for the treatment of cancer and inflammatory diseases. However, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the structure-activity relationship of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models to determine its efficacy and safety in vivo. Additionally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be tested in combination with other antiviral, anticancer, or anti-inflammatory drugs to determine if it has synergistic effects. Finally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be tested in clinical trials to determine its efficacy and safety in humans.
合成方法
The synthesis method of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to obtain 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid with a melting point of 250-252°C. The yield of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is around 70%, and the purity can be increased by recrystallization.
科学研究应用
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antiviral activity against a wide range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have anticancer activity by inducing apoptosis in cancer cells. Additionally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)6-14-10(16)5-9(15)13-11(14)17/h1-4H,5-6H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGDGWWWRZQNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)

![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)